molecular formula C19H12Cl3NO B11177652 N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide

N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide

Cat. No.: B11177652
M. Wt: 376.7 g/mol
InChI Key: VRXMPPVTMKYADG-UHFFFAOYSA-N
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Description

N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound known for its unique structure and properties It is composed of a biphenyl core with a carboxamide group attached to one phenyl ring and three chlorine atoms substituted on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2,4,5-trichloroaniline with 4-bromobiphenyl-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE
  • N-(2,3,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE
  • N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-3-CARBOXAMIDE

Uniqueness

N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the specific positioning of the chlorine atoms and the carboxamide group, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2,4,5-positions provides distinct electronic and steric effects, making it different from other similar compounds .

Properties

Molecular Formula

C19H12Cl3NO

Molecular Weight

376.7 g/mol

IUPAC Name

4-phenyl-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C19H12Cl3NO/c20-15-10-17(22)18(11-16(15)21)23-19(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,23,24)

InChI Key

VRXMPPVTMKYADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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